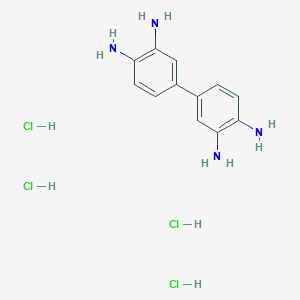

3,3'-Diaminobenzidine tetrahydrochloride

Übersicht

Beschreibung

3,3’-Diaminobenzidine tetrahydrochloride is an organic compound with the formula C12H14N4·4HCl. It is a derivative of benzidine and is widely used in various scientific applications, particularly in immunohistochemistry and immunoblotting. This compound is known for its ability to form a visible brown precipitate when oxidized, making it a valuable chromogen for detecting peroxidase activity in biological samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3’-Diaminobenzidine is typically synthesized by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure. The reaction is followed by an acidic workup to yield the desired product . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .

Industrial Production Methods: The industrial production of 3,3’-Diaminobenzidine tetrahydrochloride involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Types of Reactions:

Oxidation: 3,3’-Diaminobenzidine undergoes oxidation in the presence of hydrogen peroxide and peroxidase, forming a brown precipitate.

Reduction: The compound can be reduced using hydrochloric acid and iron, converting it back to its amine form.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase are commonly used reagents.

Reduction: Hydrochloric acid and iron are used for reduction reactions.

Substitution: Various electrophiles can be used for substitution reactions on the aromatic rings.

Major Products Formed:

Oxidation: Brown precipitate (oxidized form of 3,3’-Diaminobenzidine).

Reduction: Amine form of 3,3’-Diaminobenzidine.

Substitution: Substituted derivatives of 3,3’-Diaminobenzidine.

Wissenschaftliche Forschungsanwendungen

Immunohistochemistry

DAB is predominantly used in immunohistochemical staining to visualize proteins and nucleic acids within tissue sections. The process involves the following steps:

- Preparation of Tissue Samples : Tissues are fixed and embedded in paraffin.

- Antigen Retrieval : Heat or enzymatic treatment is applied to expose antigens.

- Blocking : Non-specific binding sites are blocked to reduce background staining.

- Primary Antibody Incubation : Tissues are incubated with primary antibodies specific to target proteins.

- Secondary Antibody Incubation : A secondary antibody conjugated with horseradish peroxidase (HRP) is applied.

- DAB Reaction : DAB is added, leading to a color change that indicates the presence of the target protein.

This method has been crucial in studying various diseases, including cancer and neurodegenerative disorders such as Alzheimer’s disease, where it helps visualize amyloid plaques .

Colorimetric Analysis

DAB is also employed in colorimetric assays for the quantification of metals such as selenium. In this application, DAB acts as a reagent that changes color upon reacting with specific metal ions, enabling their detection and quantification .

Detection of Enzyme Activity

The compound is extensively used to assess peroxidase activity in biological samples. For instance, it has been utilized to measure glutamate decarboxylase activity in rat cerebellar sections, providing insights into neurological functions .

Data Table: Applications of DAB

| Application Area | Specific Use Case | Description |

|---|---|---|

| Immunohistochemistry | Protein Visualization | Staining for protein localization in tissue samples using HRP-conjugated antibodies. |

| Colorimetric Analysis | Metal Detection | Quantification of selenium and other metals through color change reactions. |

| Enzyme Activity Assay | Glutamate Decarboxylase Measurement | Assessing enzyme activity in neural tissues for research on neurological disorders. |

| Fingerprint Detection | Forensic Science | Visualizing fingerprints through DAB reactions with hemoglobin in blood samples. |

Case Study 1: Alzheimer's Disease Research

In a study aimed at understanding Alzheimer's disease pathology, researchers used DAB to stain brain sections from transgenic mouse models. The results indicated that DAB effectively highlighted amyloid-beta plaques, allowing for quantification and assessment of plaque burden across different stages of disease progression. This application has been pivotal in evaluating potential therapeutic interventions .

Case Study 2: Environmental Monitoring

Researchers have applied DAB in environmental toxicology to assess the impact of pollutants on marine life. For example, studies involving the flatfish species Limanda limanda utilized DAB to measure immune responses as indicators of contaminant exposure. The findings demonstrated significant correlations between pollutant levels and immune function alterations, showcasing DAB's utility in ecological research .

Wirkmechanismus

The primary mechanism of action of 3,3’-Diaminobenzidine tetrahydrochloride involves its oxidation by hydrogen peroxide in the presence of peroxidase. This reaction leads to the formation of a brown precipitate, which is used to visualize the presence of peroxidase activity in biological samples . The compound acts as a hydrogen donor in the peroxidase reaction, resulting in the formation of an insoluble colored product .

Vergleich Mit ähnlichen Verbindungen

3,3’-Diaminobenzidine tetrahydrochloride is unique due to its high sensitivity and specificity in detecting peroxidase activity. Similar compounds include:

- 3,3’,4,4’-Biphenyltetramine tetrahydrochloride

- 3,3’,4,4’-Tetraaminobiphenyl tetrahydrochloride These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .

Biologische Aktivität

3,3'-Diaminobenzidine tetrahydrochloride (DAB) is a significant organic compound widely utilized in biological and biochemical research, particularly in histochemistry and immunohistochemistry. This article delves into the biological activity of DAB, its applications, mechanisms of action, and relevant research findings.

- Chemical Formula :

- Molar Mass : 360.10 g/mol

- CAS Number : 7411-49-6

- Solubility : Water-soluble

- Melting Point : 300 °C

- Boiling Point : 481.7 °C

DAB is a derivative of benzidine and is known for forming a brown precipitate when oxidized by peroxidases in the presence of hydrogen peroxide. This reaction is crucial for visualizing biological samples.

DAB acts primarily as a substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). The oxidation of DAB by HRP in the presence of hydrogen peroxide leads to the formation of an insoluble brown precipitate, which is detectable under light microscopy. This property makes DAB an invaluable tool in various staining techniques.

Applications

-

Histochemistry and Immunohistochemistry :

- DAB is extensively used for staining proteins and nucleic acids in tissue sections. It serves as a chromogen that reacts with peroxidase-conjugated antibodies to visualize antigen-antibody complexes.

- Commonly employed in the detection of specific proteins associated with diseases, such as Alzheimer’s disease, where it helps visualize amyloid plaques.

- Biochemical Assays :

- Forensic Science :

Case Study: Detection of Amyloid Plaques

In studies focusing on Alzheimer’s disease, DAB was utilized to stain brain tissue sections for the presence of amyloid-beta (Aβ) plaques. The process involved:

- Application of a primary antibody specific to Aβ.

- Subsequent binding of HRP-conjugated secondary antibodies.

- Visualization through DAB oxidation, resulting in distinct brown staining indicative of plaque presence .

Study on Glutamate Decarboxylase Activity

Research demonstrated that DAB could effectively assay glutamate decarboxylase activity within rat cerebellar sections. The method involved incubating tissue slices with DAB and hydrogen peroxide, allowing researchers to visualize enzyme activity through the resultant brown precipitate .

Comparative Analysis of DAB Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Histochemistry | Staining proteins and nucleic acids | Effective visualization of target antigens |

| Immunohistochemistry | Detecting specific proteins using antibody conjugates | Widely used for disease markers |

| Forensic Science | Enhancing blood fingermarks | Reliable detection method for forensic analysis |

| Biochemical Assays | Measuring enzyme activities | Validated use in various enzymatic assays |

Eigenschaften

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;/h1-6H,13-16H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDSORYAHBAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021312 | |

| Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] | |

| Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

7411-49-6, 868272-85-9 | |

| Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',4,4'-tetrayltetraammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26I0SJP460 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-180 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.